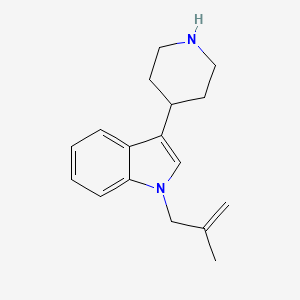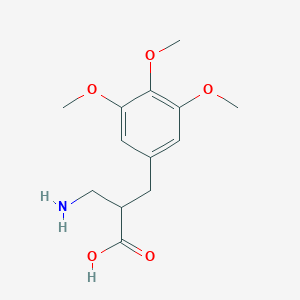![molecular formula C19H31O4- B12612069 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate CAS No. 648958-18-3](/img/structure/B12612069.png)
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate est un composé chimique de formule moléculaire C19H31O4. Il est connu pour sa structure unique, qui comprend un groupe butanoate lié à une fraction trimethyldodeca-diényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate implique généralement l'estérification de l'acide 4-oxo-butanoïque avec le 3,7,11-trimethyldodeca-2,10-dien-1-ol. La réaction est généralement effectuée en milieu acide, en utilisant un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique pour faciliter le processus d'estérification. Le mélange réactionnel est chauffé à reflux et le produit est purifié par distillation ou recristallisation.
Méthodes de production industrielle
En milieu industriel, la production du this compound peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et augmenter le rendement. L'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) garantit la production de composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupe hydroxyle, formant des dérivés d'alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la liaison ester, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique ou acide pour faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et divers esters substitués, selon les réactifs et les conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif en synthèse organique, notamment dans la synthèse de molécules complexes et de produits naturels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité, notamment des polymères et des résines.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur enzymatique, affectant divers processus biochimiques. Sa structure unique lui permet de se lier à des récepteurs ou des enzymes spécifiques, modifiant leur activité et conduisant à divers effets physiologiques.
Applications De Recherche Scientifique
4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Diméthyl (bis {[ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane
- 6,10-Dodécadién-1-yn-3-ol, 3,7,11-triméthyl-
Unicité
Le 4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate est unique en raison de sa liaison ester spécifique et de la présence à la fois de groupes oxo et diényle. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, le différenciant des composés similaires.
Propriétés
Numéro CAS |
648958-18-3 |
|---|---|
Formule moléculaire |
C19H31O4- |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-oxo-4-(3,7,11-trimethyldodeca-2,10-dienoxy)butanoate |
InChI |
InChI=1S/C19H32O4/c1-15(2)7-5-8-16(3)9-6-10-17(4)13-14-23-19(22)12-11-18(20)21/h7,13,16H,5-6,8-12,14H2,1-4H3,(H,20,21)/p-1 |
Clé InChI |
HSKJPWPWQQKWFG-UHFFFAOYSA-M |
SMILES canonique |
CC(CCCC(=CCOC(=O)CCC(=O)[O-])C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Piperidin-4-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12611993.png)

![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)

![3-[2-(4-Methoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12612015.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)

![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)

